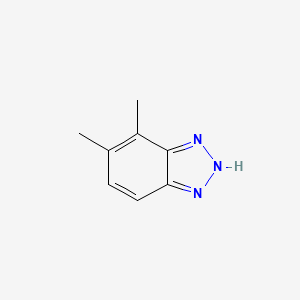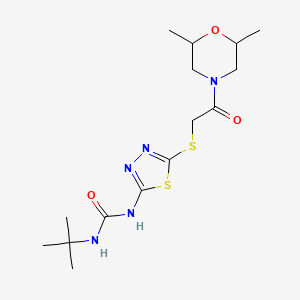![molecular formula C8H5ClN4 B2706516 5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2225137-15-3](/img/structure/B2706516.png)
5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds that have been studied extensively due to their potential applications in medicinal chemistry . They are often used as molecular platforms for constructing fused heterocyclic systems .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-b]pyridines consists of a pyrazole ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[4,3-b]pyridines are diverse and depend on the specific substituents present on the molecule . For example, 5-acetylamino-3-methyl-1-phenylpyrazole can transform into 6-chloropyrazolo[3,4-b]pyrid科学的研究の応用
Synthesis of Fused Pyrimidines and Pyrazolo Derivatives
Researchers have developed methods to synthesize new fused pyrimidines and pyrazolo derivatives, utilizing compounds similar to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile" as starting materials. These methods involve reactions with hydrazine hydrate, carbon disulfide, phenylhydrazine, and anthranilic acid to produce a variety of novel compounds. These synthesized molecules have applications in developing pharmaceuticals and materials with specific chemical and physical properties (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Development of Bioactive Heterocycles
Another application involves the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds are synthesized using precursors closely related to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile," showcasing the compound's utility in creating bioactive heterocycles with potential therapeutic applications (Aly, 2006).
Antibacterial Activity Studies
A study on pyrazolo[3,4-d]pyrimidine derivatives synthesized from related compounds demonstrated significant antibacterial activity. This underscores the potential of "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile" and its derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Antimicrobial and Anti-inflammatory Agents
Furthermore, novel selenolo[2,3-c]pyrazole compounds derived from related chemical frameworks have shown promising antimicrobial and anti-inflammatory activities. These findings illustrate the compound's role in synthesizing new agents that could potentially be developed into treatments for various inflammatory and microbial infections (Zaki, El-Ossaily, & Geies, 2016).
Corrosion Inhibition
In the field of materials science, pyranopyrazole derivatives, which can be synthesized from compounds akin to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile," have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial equipment and infrastructure from corrosion, highlighting the compound's versatility beyond biomedical research (Yadav, Gope, Kumari, & Yadav, 2016).
特性
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-7-2-5(3-10)8(9)12-6(7)4-11-13/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGCSXAFFCJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2706434.png)

![ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2706439.png)
![1-(2-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2706443.png)

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)
![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2706449.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706454.png)
![2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706455.png)
![3-(4-bromophenyl)-5-[3-(2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2706456.png)